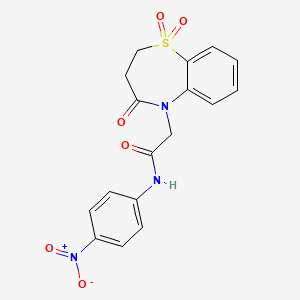
N-(4-chlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is an organic compound that has recently gained attention due to its potential applications in scientific research. It is a heterocyclic aromatic amine that is composed of a quinoline ring with four nitrogen atoms and a morpholine ring with three nitrogen atoms. This compound is of interest due to its potential for use in organic synthesis, as well as its potential for use in research applications.
科学研究应用
N-(4-chlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine has been studied for its potential applications in scientific research. It has been found to be a useful tool for organic synthesis, as it can be used to synthesize other compounds. Additionally, it has been studied for its potential applications in medicinal chemistry, as it has been found to be a potent inhibitor of enzymes such as cyclooxygenase-2. Additionally, it has been studied for its potential applications in biochemistry, as it has been found to be a useful reagent for the synthesis of peptides and proteins.
作用机制
The mechanism of action of N-(4-chlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is not fully understood. However, it is believed that the compound binds to the active site of the enzyme, thereby blocking the enzyme's activity. Additionally, it is believed that the compound may interact with other proteins or molecules in the cell, leading to changes in the cell's metabolism.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2, which is involved in inflammation and pain. Additionally, it has been found to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are involved in the regulation of various physiological processes. Additionally, it has been found to have anti-cancer effects, as it has been found to inhibit the growth of certain types of cancer cells.
实验室实验的优点和局限性
The use of N-(4-chlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine in laboratory experiments has several advantages. It is a relatively stable compound, making it suitable for use in experiments. Additionally, it is relatively easy to synthesize, making it a convenient reagent for use in organic synthesis. Furthermore, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, there are some limitations to its use in laboratory experiments. For example, it has been found to be toxic in high concentrations, making it unsuitable for use in experiments involving human subjects. Additionally, it has been found to have a relatively low solubility in water, making it difficult to use in experiments involving aqueous solutions.
未来方向
There are a number of potential future directions for research involving N-(4-chlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine. One potential direction is to further explore its potential applications in medicinal chemistry, as it has already been found to be a potent inhibitor of enzymes such as cyclooxygenase-2. Additionally, further research could be conducted to explore its potential applications in biochemistry, as it has already been found to be a useful reagent for the synthesis of peptides and proteins. Additionally, further research could be conducted to explore its potential anti-cancer effects, as it has already been found to inhibit the growth of certain types of cancer cells. Finally, further research could be conducted to explore its potential applications in organic synthesis, as it has already been found to be a useful tool for synthesizing other compounds.
合成方法
N-(4-chlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine can be synthesized through a two-step process. The first step involves the reaction of 4-chloroaniline with morpholine-4-carbonyl chloride in the presence of a base such as potassium carbonate. The second step involves the reaction of the intermediate with a base such as sodium hydroxide to form the desired product. This synthesis method has been reported to give good yields of the desired product.
属性
IUPAC Name |
[4-(4-chloroanilino)quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-14-5-7-15(8-6-14)23-19-16-3-1-2-4-18(16)22-13-17(19)20(25)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRIWGHRFHERBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Chlorophenyl)amino)quinolin-3-yl)(morpholino)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6569774.png)
![N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]adamantane-1-carboxamide](/img/structure/B6569781.png)
![N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6569782.png)
![N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6569783.png)
![N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B6569791.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6569798.png)
![4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B6569805.png)
![4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B6569809.png)
![N-[(4-chlorophenyl)methyl]-N-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B6569813.png)
![N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1H-imidazol-1-yl]acetamide](/img/structure/B6569814.png)

![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6569842.png)
![2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6569851.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B6569861.png)